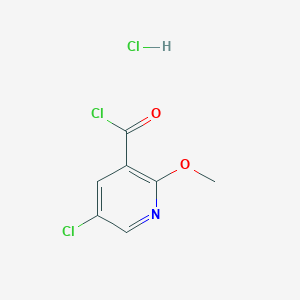
5-Chloro-2-methoxynicotinoylchloridehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methoxynicotinoylchloridehydrochloride is a chemical compound with the molecular formula C7H6ClNO2·HCl. It is a derivative of nicotinic acid and is used primarily in laboratory settings for the synthesis of various substances . This compound is known for its reactivity and is often utilized in organic synthesis and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxynicotinoylchloridehydrochloride typically involves the chlorination of 2-methoxynicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
化学反应分析
Types of Reactions
5-Chloro-2-methoxynicotinoylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 5-chloro-2-methoxynicotinic acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial chlorination step.
Hydrochloric Acid (HCl): Used to convert the product into its hydrochloride salt.
Nucleophiles: Various nucleophiles can be used in substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
5-Chloro-2-methoxynicotinic acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
5-Chloro-2-methoxynicotinoylchloridehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes
作用机制
The mechanism of action of 5-Chloro-2-methoxynicotinoylchloridehydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in organic synthesis to create a wide range of chemical products .
相似化合物的比较
Similar Compounds
5-Chloro-2-methoxynicotinaldehyde: A related compound with similar reactivity but different functional groups.
5-Chloro-2-oxindole: Another compound with a similar chlorine substitution pattern.
2-Chloro-5-nitrobenzaldehyde: Shares the chloro and nitro functional groups but differs in its overall structure.
Uniqueness
5-Chloro-2-methoxynicotinoylchloridehydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to undergo multiple types of reactions, including substitution and hydrolysis, sets it apart from other similar compounds.
属性
分子式 |
C7H6Cl3NO2 |
|---|---|
分子量 |
242.5 g/mol |
IUPAC 名称 |
5-chloro-2-methoxypyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H5Cl2NO2.ClH/c1-12-7-5(6(9)11)2-4(8)3-10-7;/h2-3H,1H3;1H |
InChI 键 |
BALXCOWEOPYWEU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


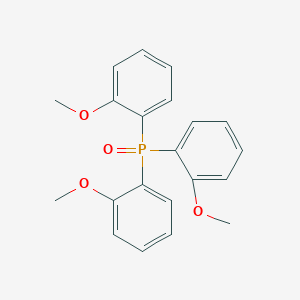
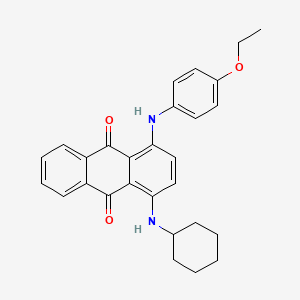
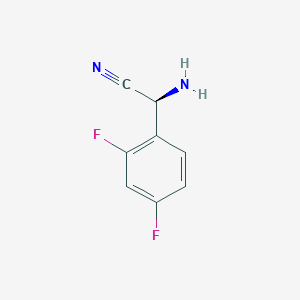
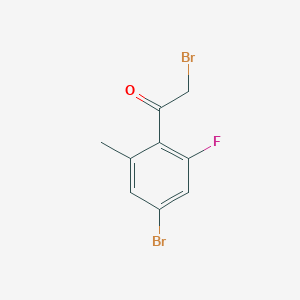
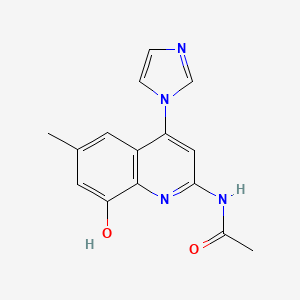
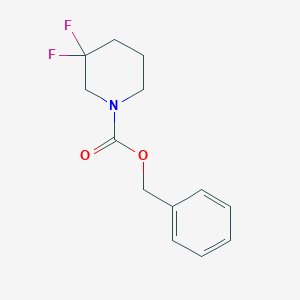
![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)
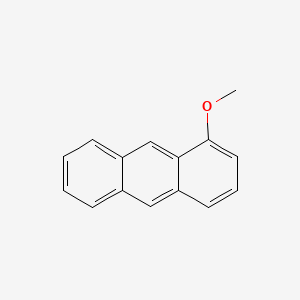


![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
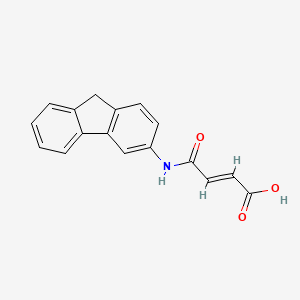
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
